molecular formula C17H23F2NO2S2 B2883623 N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide CAS No. 1365623-17-1

N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide

カタログ番号 B2883623
CAS番号: 1365623-17-1
分子量: 375.49
InChIキー: FELWSKIRXQJQFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide, commonly known as DFP-10825, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a critical role in the development and progression of various cancers.

作用機序

The mechanism of action of DFP-10825 involves the inhibition of the protein-protein interaction between c-Myc and Max. The c-Myc protein is a transcription factor that plays a critical role in the regulation of cell growth and proliferation. The interaction between c-Myc and Max is critical for the development and progression of various cancers. DFP-10825 binds to the Max protein, preventing it from interacting with c-Myc and disrupting the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent anti-cancer effects in various preclinical models. In vitro studies have shown that DFP-10825 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that DFP-10825 inhibits tumor growth and prolongs survival in mouse models of cancer. Additionally, DFP-10825 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

実験室実験の利点と制限

DFP-10825 has several advantages for lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of c-Myc in cancer development and progression. Additionally, DFP-10825 has been shown to be well-tolerated in preclinical studies, indicating that it may have a favorable safety profile for clinical development. However, DFP-10825 has some limitations for lab experiments. The compound is complex and requires a multi-step synthesis process, which may limit its availability for some researchers. Additionally, DFP-10825 has not yet been evaluated in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the study of DFP-10825. One potential direction is to evaluate the safety and efficacy of DFP-10825 in clinical trials. Another potential direction is to explore the use of DFP-10825 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of DFP-10825 and its effects on downstream signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods for DFP-10825 may increase its availability for scientific research.

合成法

DFP-10825 is a complex molecule that requires a multi-step synthesis process. The synthesis of DFP-10825 involves the reaction of 3-(difluoromethoxy)benzyl bromide with 3-mercaptopropionic acid to form the intermediate compound 1. The intermediate compound 1 is then reacted with 1,5-dibromopentane to form the intermediate compound 2. Finally, the intermediate compound 2 is reacted with N,N-diisopropylethylamine and pentanoyl chloride to form the final product DFP-10825.

科学的研究の応用

DFP-10825 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by disrupting the interaction between c-Myc and Max, which is critical for the survival and proliferation of cancer cells. DFP-10825 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFP-10825 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

特性

IUPAC Name

N-[1-[3-(difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO2S2/c1-12(13-5-4-6-14(11-13)22-17(18)19)20-16(21)8-3-2-7-15-9-10-23-24-15/h4-6,11-12,15,17H,2-3,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELWSKIRXQJQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)NC(=O)CCCCC2CCSS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。